2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid
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Overview
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid is a chemical compound with the molecular formula C8H12ClN3O2 and a molecular weight of 217.65 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrazine ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid typically involves the following steps :
Formation of the Imidazo[1,2-a]pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through various methods, including the reaction of the imidazo[1,2-a]pyrazine intermediate with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromoacetic acid in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{8-oxo-1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-7-yl}acetic acid
- 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid hydrochloride
Uniqueness
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid is unique due to its specific imidazo[1,2-a]pyrazine ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)6-10-3-4-11-2-1-9-7(11)5-10/h1-2H,3-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCCRUAKMQFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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